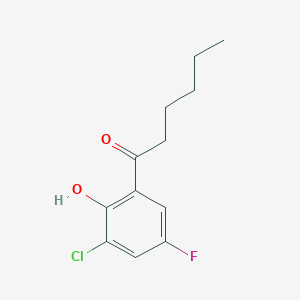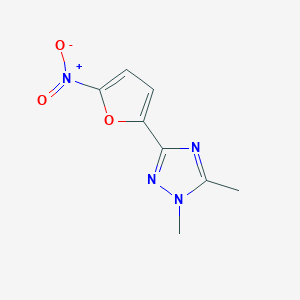![molecular formula C19H11NS B14747870 Benzo[e][1]benzothiopyrano[4,3-b]indole CAS No. 846-35-5](/img/structure/B14747870.png)
Benzo[e][1]benzothiopyrano[4,3-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoebenzothiopyrano[4,3-b]indole is a heterocyclic compound with the molecular formula C19H11NS and a molecular weight of 285.36 g/mol . It is characterized by a fused ring system that includes benzene, thiophene, and indole moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoebenzothiopyrano[4,3-b]indole typically involves the cyclization of thiochroman-4-one derivatives with appropriate arylhydrazones . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for Benzoe the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Benzoebenzothiopyrano[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, reduction can yield alcohols or alkanes, and substitution can yield halogenated or nitrated derivatives .
科学的研究の応用
Benzoebenzothiopyrano[4,3-b]indole has several scientific research applications, including:
作用機序
The mechanism of action of Benzoebenzothiopyrano[4,3-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity . Additionally, the presence of sulfur in the thiophene ring can facilitate interactions with metal ions or other nucleophilic species .
類似化合物との比較
Benzoebenzothiopyrano[4,3-b]indole can be compared with other similar compounds, such as:
Benzopyrano[4,3-b]indole: Lacks the sulfur atom present in Benzobenzothiopyrano[4,3-b]indole, which can affect its reactivity and interactions.
Benzothiopyrano[4,3-b]indole: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
Indole derivatives: A broad class of compounds with diverse biological activities, but lacking the fused thiophene ring present in Benzobenzothiopyrano[4,3-b]indole.
The uniqueness of Benzoebenzothiopyrano[4,3-b]indole lies in its fused ring system, which combines the properties of benzene, thiophene, and indole, making it a versatile compound for various applications .
特性
CAS番号 |
846-35-5 |
|---|---|
分子式 |
C19H11NS |
分子量 |
285.4 g/mol |
IUPAC名 |
20-thia-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(21),2(11),3,5,7,9,12,14,16,18-decaene |
InChI |
InChI=1S/C19H11NS/c1-2-6-13-12(5-1)9-10-16-18(13)15-11-21-17-8-4-3-7-14(17)19(15)20-16/h1-11H |
InChIキー |
ZSAJUPSOOPBWDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CSC5=CC=CC=C5C4=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


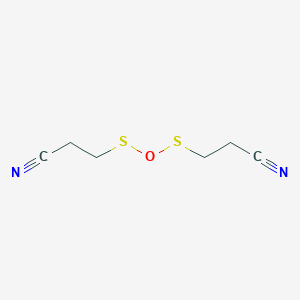
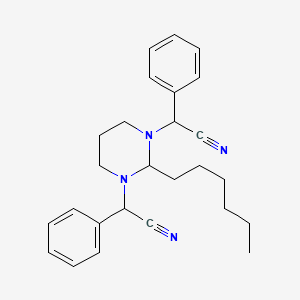
![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)
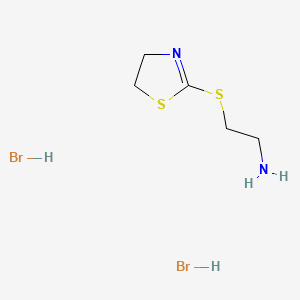
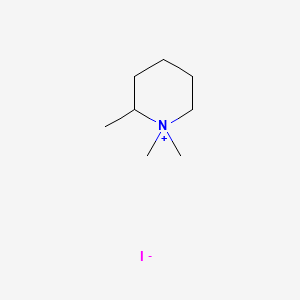
![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)
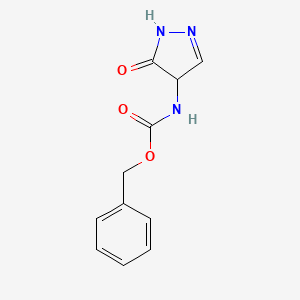
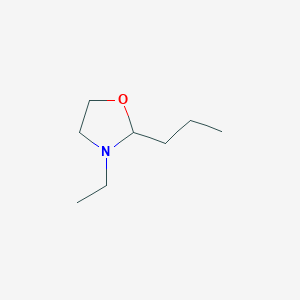
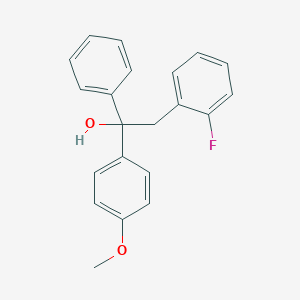
![[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate](/img/structure/B14747863.png)
![1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
